molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate

methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate

Cat. No.: B5081881
M. Wt: 348.19 g/mol
InChI Key: JQNKZASEDTVJPR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromobenzoyl group attached to an amino group, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to 2-bromobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (Et3N) to form the desired amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active compounds.

    Material Science: It can be used in the preparation of functional materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and biological activity.

    Methyl 3-[(2-chlorobenzoyl)amino]-4-methylbenzoate: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    Methyl 3-[(2-bromobenzoyl)amino]benzoate: Lacks the methyl group on the benzene ring, affecting its steric and electronic properties.

Properties

IUPAC Name

methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNKZASEDTVJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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